Fluanisone

Description

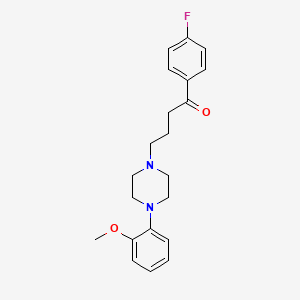

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2/c1-26-21-7-3-2-5-19(21)24-15-13-23(14-16-24)12-4-6-20(25)17-8-10-18(22)11-9-17/h2-3,5,7-11H,4,6,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYFCWPNDIUQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17160-71-3 (mono-hydrochloride) | |

| Record name | Fluanisone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045711 | |

| Record name | Fluanisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-19-9 | |

| Record name | Fluanisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluanisone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluanisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13665 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluanisone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluanisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluanisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUANISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D0W98U1I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluanisone's Mechanism of Action on Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Fluanisone

This compound is a neuroleptic agent with sedative properties, first synthesized in the 1960s.[1][2] Chemically, it belongs to the butyrophenone family, a class of compounds known for their potent antagonism of dopamine D2 receptors.[1][2] Clinically, this compound has been used in the management of psychiatric disorders and is also a component of the veterinary neuroleptanalgesic combination Hypnorm®, where it is paired with the potent opioid fentanyl.[2] Its sedative and antipsychotic effects are primarily attributed to its interaction with central nervous system (CNS) receptors, most notably the dopamine D2 receptor.

Core Mechanism of Action at Dopamine Receptors

This compound's principal mechanism of action is the antagonism of dopamine D2 receptors. Dopamine receptors are a class of G protein-coupled receptors (GPCRs) that are fundamental to various neurological processes, including motor control, motivation, and reward. They are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

This compound exhibits a high affinity for D2-like receptors, which are coupled to Gi/o proteins. By binding to these receptors, this compound acts as a competitive antagonist, blocking the endogenous ligand dopamine from binding and initiating downstream signaling cascades. This blockade of D2 receptors in the mesolimbic and mesocortical pathways is believed to be the primary basis for its antipsychotic effects.

Beyond its potent D2 receptor antagonism, this compound also demonstrates activity at other receptors, including serotonin 5-HT2A and α1-adrenergic receptors, which contributes to its overall pharmacological profile and side effects.

Quantitative Data on Butyrophenone Receptor Affinities

| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | 5-HT2A (Ki, nM) | α1 (Ki, nM) |

| Haloperidol | 25 | 1.5 | 0.7 | 5 | 5.8 | 12 |

| Spiperone | 50 | 0.16 | 0.3 | 0.9 | 1.2 | 2.5 |

| Droperidol | - | 1.2 | - | - | 1.8 | 1.5 |

| Benperidol | - | 0.2 | - | - | 2.5 | 2.0 |

Data compiled from various sources. Note: The absence of a value indicates that reliable data was not found in the searched sources.

Signaling Pathways

This compound's antagonism of the D2 receptor directly impacts intracellular signaling. The following diagram illustrates the canonical D2 receptor signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

The characterization of this compound's interaction with dopamine receptors involves a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay (In Vitro)

This assay is used to determine the binding affinity (Ki) of this compound for dopamine receptors.

Objective: To quantify the affinity of this compound for a specific dopamine receptor subtype (e.g., D2) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human dopamine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity antagonist for the target receptor, labeled with a radioisotope (e.g., [3H]-Spiperone for D2-like receptors).

-

Test Compound: this compound, dissolved in an appropriate solvent and serially diluted.

-

Non-specific Binding Control: A high concentration of a known, unlabeled antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.

-

Assay Buffer: Typically a Tris-HCl buffer containing ions such as MgCl2 and EDTA.

-

Filtration Apparatus: A cell harvester to separate bound from free radioligand using glass fiber filters.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Protocol:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound (or buffer for total binding, or the non-specific control).

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional cAMP Assay (In Vitro)

This assay measures the functional consequence of this compound's antagonism at Gi/o-coupled dopamine receptors like the D2 receptor.

Objective: To determine the potency of this compound in blocking dopamine-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

Cells: A cell line stably expressing the dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Agonist: Dopamine.

-

Antagonist: this compound.

-

Adenylyl Cyclase Activator: Forskolin.

-

cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or fluorescence-based biosensors).

Protocol:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Treat the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) and forskolin to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals, providing insight into the effects of this compound on dopamine release.

Objective: To assess the impact of this compound administration on basal and stimulated dopamine release in a specific brain region (e.g., the striatum or nucleus accumbens).

Materials:

-

Animal Model: Typically rats or mice.

-

Stereotaxic Apparatus: For precise implantation of the microdialysis probe.

-

Microdialysis Probe: A small, semi-permeable membrane that allows for the diffusion of small molecules from the extracellular fluid.

-

Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe at a constant flow rate.

-

Fraction Collector: To collect the dialysate samples at regular intervals.

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine levels in the dialysate.

Protocol:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant the microdialysis probe into the target brain region.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the microdialysis probe itself via reverse dialysis).

-

Post-treatment Collection: Continue to collect dialysate samples to monitor changes in dopamine levels over time.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to determine the concentration of dopamine.

-

Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and plot them over time to visualize the effect of this compound on dopamine release.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for an in vivo microdialysis study.

Conclusion

References

Fluanisone: A Technical Guide to its Chemical Structure and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone is a typical antipsychotic drug belonging to the butyrophenone class of chemical compounds. It is primarily utilized for its sedative and neuroleptic properties. While it has been investigated for the management of schizophrenia and mania, its most common application is in veterinary medicine as a component of the injectable neuroleptanalgesic formulation Hypnorm, where it is combined with the potent opioid fentanyl.[1][2] This combination is widely used to induce sedation and analgesia in laboratory animals for short surgical procedures.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, with a focus on its mechanism of action and the associated signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, is a synthetic compound with a well-defined chemical structure.[3] Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one |

| CAS Number | 1480-19-9 |

| Molecular Formula | C₂₁H₂₅FN₂O₂ |

| Molecular Weight | 356.44 g/mol |

| InChI Key | IRYFCWPNDIUQOW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 67.5-68.5 °C |

| Boiling Point | 511.8 °C at 760 mmHg |

| Density | 1.146 g/cm³ |

| Solubility | Soluble in DMSO |

| pKa (Predicted) | Data not readily available |

| logP (Predicted) | Data not readily available |

Pharmacological Properties

The pharmacological effects of this compound are primarily attributed to its antagonist activity at several key neurotransmitter receptors in the central nervous system.

Mechanism of Action

This compound functions as an antagonist at the following receptors:

-

Dopamine D2 Receptors: Blockade of D2 receptors in the mesolimbic and mesocortical pathways is a hallmark of typical antipsychotic drugs and is believed to be the primary mechanism for their therapeutic effects in psychosis.

-

Serotonin 5-HT2A Receptors: Antagonism at 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia.

-

Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to sedative effects and orthostatic hypotension.

Table 3: Pharmacodynamic Profile of this compound

| Target Receptor | Action | Known Effects |

| Dopamine D2 Receptor | Antagonist | Antipsychotic, potential for extrapyramidal symptoms |

| Serotonin 5-HT2A Receptor | Antagonist | Potential for reduced extrapyramidal symptoms, anxiolytic effects |

| Alpha-1 Adrenergic Receptor | Antagonist | Sedation, hypotension |

Note: Specific binding affinities (Ki values) for this compound at these receptors are not consistently reported in publicly available literature.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for this compound as a single agent is limited in the available literature. Its oral bioavailability has been noted to be a potential limitation. When used in combination with fentanyl (Hypnorm), the formulation is typically administered via intramuscular or intraperitoneal injection in animal models, bypassing first-pass metabolism.

Information on the metabolism and excretion of this compound is not extensively detailed in the reviewed sources. For a related compound, flunarizine, the main metabolic pathways in animal models include oxidative N-dealkylation and aromatic hydroxylation, with metabolites being excreted in urine and feces, and undergoing enterohepatic circulation. Similar pathways may be relevant for this compound, but specific studies are required for confirmation.

Signaling Pathways

The antagonist action of this compound at its target receptors interrupts the downstream signaling cascades normally initiated by the endogenous ligands (dopamine, serotonin, and norepinephrine/epinephrine).

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o alpha subunit. Activation of the D2 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, this compound prevents this inhibitory effect, thereby modulating the activity of cAMP-dependent protein kinases and downstream cellular responses.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gq/11 alpha subunit. Its activation by serotonin stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound's antagonism of the 5-HT2A receptor blocks this signaling cascade.

Alpha-1 Adrenergic Receptor Signaling Pathway

Similar to the 5-HT2A receptor, alpha-1 adrenergic receptors are Gq/11-coupled GPCRs. Their activation by norepinephrine or epinephrine initiates the PLC-mediated signaling cascade, leading to the generation of IP3 and DAG, and subsequent increases in intracellular calcium and activation of PKC. This compound's antagonism at these receptors inhibits these downstream effects.

Experimental Protocols

Detailed, standardized experimental protocols for the synthesis and analysis of this compound are not widely available in the public domain. However, based on general chemical principles and methods for similar compounds, the following outlines can be considered as a starting point for laboratory investigation.

General Synthesis Workflow

The synthesis of this compound, 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, would likely involve the coupling of two key intermediates: a substituted butyrophenone and a substituted piperazine. A plausible synthetic workflow is outlined below.

Note: This represents a generalized synthetic route. The specific reaction conditions, including temperature, reaction time, and purification methods, would require optimization.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A general RP-HPLC method for the analysis of butyrophenones can be adapted for this compound. The following protocol provides a starting point for method development.

Table 4: General RP-HPLC Method for Butyrophenone Analysis

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) |

| Elution | Isocratic or gradient, to be optimized |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength of maximum absorbance for this compound (to be determined, likely around 245 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Method Development and Validation: This general method would require rigorous validation according to ICH guidelines, including assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This compound is a pharmacologically active compound with a well-established role in veterinary anesthesia and potential applications in human neuropsychiatric disorders. Its mechanism of action as a multi-receptor antagonist, particularly at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, underpins its sedative and antipsychotic effects. While its fundamental chemical and pharmacological properties are known, this technical guide highlights the need for further research to fully characterize its quantitative physicochemical properties, receptor binding affinities, and detailed pharmacokinetic profile. The provided conceptual frameworks for its synthesis and analysis offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and its derivatives.

References

Pharmacological Profile of Fluanisone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluanisone is a typical antipsychotic agent belonging to the butyrophenone class of drugs.[1] Primarily utilized in veterinary medicine as a neuroleptic and sedative, often in combination with the opioid fentanyl, its pharmacological profile is characterized by its interaction with central dopamine and serotonin receptors.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding characteristics, pharmacokinetic and pharmacodynamic profiles, and metabolic pathways. Detailed experimental protocols for the characterization of butyrophenones are also presented, alongside visualizations of key signaling pathways and structural relationships to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, a butyrophenone derivative, exerts its primary pharmacological effects through the antagonism of dopamine D2 receptors, a hallmark of typical antipsychotic medications.[1] Its sedative and neuroleptic properties also stem from its activity at serotonin 5-HT2A and alpha-1 adrenergic receptors.[1] While its clinical use in humans is limited, this compound serves as a valuable tool in veterinary medicine for anesthesia and sedation, particularly in rodents and rabbits when combined with fentanyl. Understanding the detailed pharmacological profile of this compound is crucial for its appropriate use in research settings and for the broader understanding of the structure-activity relationships within the butyrophenone class of antipsychotics.

Mechanism of Action

The primary mechanism of action of this compound, like other butyrophenone antipsychotics, is the blockade of dopamine D2 receptors in the central nervous system. This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. Additionally, its sedative properties are attributed to its antagonist activity at serotonin 5-HT2A and alpha-1 adrenergic receptors.

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors underpins its pharmacological effects. While specific quantitative binding data (Ki or IC50 values) for this compound are not widely available in publicly accessible literature, its profile is characterized by a high affinity for dopamine D2 receptors and a notable affinity for serotonin 5-HT2A and alpha-1 adrenergic receptors.

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Action | Binding Affinity (Qualitative) | Reference |

| Dopamine D2 | Antagonist | High | |

| Serotonin 5-HT2A | Antagonist | Moderate to High | |

| Alpha-1 Adrenergic | Antagonist | Moderate |

Note: Quantitative Ki or IC50 values for this compound are not consistently reported in the available scientific literature.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound administered alone are not extensively documented. Much of the available information pertains to its use in combination with fentanyl.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Notes | Reference |

| Absorption | Well absorbed after parenteral administration. | Various (veterinary use) | Primarily used via injection. | |

| Distribution | Wide distribution into tissues. | General | As a lipophilic butyrophenone. | |

| Metabolism | Hepatic | General | Likely involves N-dealkylation and aromatic hydroxylation, common for butyrophenones. | |

| Elimination | Primarily renal | General | ||

| Half-life (t½) | Not specifically reported for this compound alone. | The half-life of the combination product with fentanyl is influenced by both compounds. | ||

| Clearance (Cl) | Not specifically reported. | |||

| Volume of Distribution (Vd) | Not specifically reported. |

Pharmacodynamics

The pharmacodynamic effects of this compound are consistent with its receptor binding profile and are primarily characterized by sedation and a reduction in motor activity.

Table 3: Pharmacodynamic Effects of this compound

| Effect | Description | Dose-Dependency | Species | Reference |

| Sedation | Produces a state of calmness and reduced responsiveness to external stimuli. | Dose-dependent | Rodents, Rabbits, Macaques | |

| Antipsychotic-like activity | Inferred from its D2 receptor antagonism. | Not explicitly studied alone. | ||

| Neuroleptanalgesia | Potentiation of opioid analgesia and induction of a state of quiescence. | Observed in combination with fentanyl. | Rodents, Rabbits | |

| Effects on Epileptic Activity | Can induce a dose-dependent increase in spike-wave activity when administered alone in epileptic rat models. | Dose-dependent | Rats |

Metabolism

The metabolism of this compound has not been fully elucidated. However, based on the known metabolic pathways of other butyrophenones, it is likely metabolized in the liver primarily through two main pathways:

-

Oxidative N-dealkylation: Cleavage of the alkyl chain attached to the piperazine nitrogen.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the aromatic rings.

The resulting metabolites are then likely conjugated with glucuronic acid to facilitate their excretion.

Experimental Protocols

In Vitro Receptor Binding Assay: Radioligand Displacement

This protocol describes a general method for determining the binding affinity of a test compound like this compound for dopamine D2 and serotonin 5-HT2A receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for D2 and 5-HT2A receptors.

Materials:

-

Test compound (this compound)

-

Radioligand for D2 receptors (e.g., [³H]Spiperone)

-

Radioligand for 5-HT2A receptors (e.g., [³H]Ketanserin)

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells, or rat striatum for D2, rat cortex for 5-HT2A)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

-

Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

Radioligand at a concentration near its Kd.

-

Increasing concentrations of the test compound (this compound).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of the non-specific binding inhibitor.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Behavioral Assay: Amphetamine-Induced Hyperlocomotion

This protocol outlines a standard method for assessing the antipsychotic potential of a compound by measuring its ability to attenuate psychostimulant-induced hyperactivity in rodents.

Objective: To evaluate the in vivo D2 receptor antagonist activity of this compound.

Materials:

-

Test compound (this compound)

-

Amphetamine sulfate

-

Vehicle (e.g., saline)

-

Male rats or mice

-

Open-field activity chambers equipped with photobeam detectors

-

Syringes and needles for injection

Procedure:

-

Acclimation: Acclimate the animals to the testing room and the open-field chambers for a period (e.g., 30-60 minutes) before the experiment.

-

Drug Administration:

-

Administer the test compound (this compound) or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at various doses to different groups of animals.

-

Allow for a pretreatment time appropriate for the test compound to reach its peak effect.

-

-

Induction of Hyperlocomotion: Administer amphetamine (e.g., 1-2 mg/kg, i.p.) to all animals.

-

Data Collection: Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., number of beam breaks) for a set period (e.g., 60-90 minutes).

-

Data Analysis:

-

Calculate the total locomotor activity for each animal.

-

Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate potential antipsychotic-like activity.

-

Visualizations

Signaling Pathways

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Butyrophenone Characterization.

Logical Relationships

Caption: Structural Relationship of this compound to other Butyrophenones.

Conclusion

This compound is a representative member of the butyrophenone class of antipsychotics with a well-defined, albeit qualitatively described, pharmacological profile centered on dopamine D2 and serotonin 5-HT2A receptor antagonism. Its primary application in veterinary medicine underscores its potent sedative and neuroleptic effects. While a comprehensive quantitative dataset on its binding affinities and pharmacokinetics remains to be fully established in the public domain, the provided experimental frameworks offer a robust approach for the further characterization of this compound and other novel butyrophenone derivatives. The visualizations of its signaling pathways and structural relationships provide a valuable context for researchers in the field of neuropharmacology and drug development. Further investigation into the quantitative aspects of this compound's pharmacology would be beneficial for a more complete understanding of its therapeutic potential and limitations.

References

The Discovery and Synthesis of Fluanisone: A Technical Overview

Beerse, Belgium - Fluanisone, a butyrophenone derivative with significant antipsychotic and sedative properties, emerged from the pioneering research laboratories of Janssen Pharmaceutica under the guidance of its founder, Dr. Paul Janssen.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

Dr. Paul Janssen, a prolific figure in medicinal chemistry, established Janssen Pharmaceutica in 1953 with a focus on systematic drug discovery.[1] The company's research into butyrophenones in the mid to late 1950s led to the landmark synthesis of the potent antipsychotic haloperidol in 1958. This success spurred further investigation into this chemical class, ultimately leading to the development of this compound (R 2028).

This compound was developed as part of a broader effort to refine the pharmacological profile of butyrophenone antipsychotics. It is utilized in the treatment of schizophrenia and mania in humans and is also a component, alongside fentanyl, in the veterinary anesthetic Hypnorm™.[3][4]

Chemical Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of 1-(2-methoxyphenyl)piperazine with a γ-halobutyrophenone derivative. The established protocol involves the reaction of 1-(o-anisyl)piperazine with γ-chloro-p-fluorobutyrophenone.

Synthesis of Precursors

γ-chloro-p-fluorobutyrophenone: This key intermediate is prepared via a Friedel-Crafts acylation. Fluorobenzene is reacted with γ-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like carbon disulfide.

1-(o-anisyl)piperazine: This precursor can be synthesized through the reaction of o-anisidine with diethanolamine in the presence of hydrogen chloride.

Final Synthesis of this compound

The final step in the synthesis of this compound involves the direct reaction of the two precursors.

Experimental Protocol:

A mixture of 6.6 parts of γ-chloro-p-fluoro-butyrophenone and 12.5 parts of 1-(o-anisyl)piperazine is heated at 110°C for 10 hours. Following the reaction, the mixture is worked up by dissolving in ether, filtering, and washing the ether layer with water. The organic layer is then dried over anhydrous potassium carbonate. The free base of this compound can be isolated, or its hydrochloride salt can be precipitated by introducing hydrogen chloride gas into the ethereal solution. The hydrochloride salt can be further purified by recrystallization. The free base is obtained by treating the hydrochloride salt with a base, such as sodium hydroxide, followed by filtration and recrystallization from a suitable solvent like diisopropyl ether.

A visual representation of the synthesis workflow is provided below.

References

In Vitro Binding Affinity of Fluanisone to Serotonin Receptors: A Technical Guide

Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative in vitro binding affinity data (such as Kᵢ or IC₅₀ values) for Fluanisone at serotonin (5-HT) receptor subtypes could not be located. The following guide provides a detailed overview of the methodologies used to determine such affinities and the signaling pathways of the relevant serotonin receptors, based on established principles in pharmacology and neuroscience.

Introduction to this compound

This compound is a typical antipsychotic drug belonging to the butyrophenone class.[1] It is often used in veterinary medicine in combination with the opioid fentanyl as a neuroleptanalgesic agent.[2] Its mechanism of action is understood to involve the antagonism of dopamine D₂ receptors, a characteristic of butyrophenone antipsychotics.[1][3] While its interaction with the serotonergic system is less well-documented in terms of quantitative binding affinities, it is suggested to act as an inhibitor of the 5-hydroxytryptamine receptor 2A (5-HT₂A).[1] A comprehensive understanding of its interaction with various serotonin receptor subtypes is crucial for a complete pharmacological profile.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand (a molecule that binds to the receptor) to quantify the binding of an unlabeled test compound, such as this compound.

Competitive Radioligand Binding Assay

This is the most common method to determine the inhibition constant (Kᵢ) of a test compound. The principle is to measure the concentration of the test compound required to inhibit the binding of a known radioligand to the receptor by 50% (IC₅₀). The Kᵢ value can then be calculated from the IC₅₀ value.

Detailed Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target serotonin receptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method like the Pierce® BCA assay.

-

-

Binding Reaction:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors or [³H]ketanserin for 5-HT₂ₐ receptors) and varying concentrations of the unlabeled test compound (this compound).

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Non-specific binding is determined in parallel incubations containing a high concentration of a known, non-radioactive ligand that saturates the receptors.

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

-

The IC₅₀ value is determined from this curve.

-

The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

Serotonin Receptor Signaling Pathways

This compound's potential interaction with serotonin receptors implies an effect on their downstream signaling cascades. The following sections detail the primary signaling pathways for key serotonin receptor subtypes.

5-HT₁ₐ Receptor Signaling

The 5-HT₁ₐ receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is coupled to inhibitory G proteins (Gᵢ/Gₒ).

-

Canonical Pathway: Upon activation, the Gαᵢ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

Ion Channel Modulation: The βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which leads to an inhibitory effect on neuronal firing.

Simplified 5-HT₁ₐ receptor signaling pathway.

5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is coupled to Gᵩ/G₁₁ proteins and its activation is generally excitatory.

-

Primary Pathway: The activated Gαᵩ subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to the phosphorylation of various downstream proteins, modulating neuronal excitability and gene expression.

Simplified 5-HT₂ₐ receptor signaling pathway.

5-HT₂C Receptor Signaling

Similar to the 5-HT₂ₐ receptor, the 5-HT₂C receptor is primarily coupled to Gᵩ/G₁₁ proteins and activates the PLC signaling cascade, leading to the generation of IP₃ and DAG and a subsequent increase in intracellular calcium.

Simplified 5-HT₂C receptor signaling pathway.

5-HT₇ Receptor Signaling

The 5-HT₇ receptor is coupled to a stimulatory G protein (Gₛ).

-

Canonical Pathway: Upon activation, the Gαₛ subunit stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.

-

Downstream Effects: Elevated cAMP activates PKA, which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby influencing gene expression and neuronal function.

Simplified 5-HT₇ receptor signaling pathway.

Conclusion

While this compound is an established butyrophenone antipsychotic with known dopamine D₂ receptor antagonism, its specific interactions with the diverse family of serotonin receptors remain poorly quantified in the public domain. The experimental protocols for radioligand binding assays described herein provide a clear framework for how the binding affinities of this compound to various 5-HT receptor subtypes could be determined. A thorough characterization of this compound's binding profile at these receptors would provide a more complete understanding of its pharmacological effects and potential therapeutic applications. Further research is warranted to elucidate these specific in vitro binding affinities.

References

Fluanisone in Rodents: A Technical Guide to Pharmacokinetic and Pharmacodynamic Analysis

Disclaimer: This document provides a technical framework for the pharmacokinetic (PK) and pharmacodynamic (PD) evaluation of fluanisone in rodent models. It is important to note that while the methodologies described are based on established scientific practices, specific quantitative PK parameters and receptor binding affinities for this compound are not widely available in publicly accessible literature. The quantitative data presented herein are illustrative, derived from closely related compounds or presented as representative examples to guide experimental design.

Introduction

This compound is a typical antipsychotic belonging to the butyrophenone chemical class.[1] In rodent research, it is most frequently used as a component of a neuroleptanalgesic combination with the opioid fentanyl (commercially known as Hypnorm) to induce surgical anesthesia. Its mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors, which underlies its sedative and neuroleptic properties.[2] Understanding the distinct pharmacokinetic profile and pharmacodynamic characteristics of this compound is crucial for designing robust preclinical studies and accurately interpreting their outcomes.

This guide details the core experimental protocols required to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its target engagement and downstream effects in rodents.

Pharmacodynamics: Receptor Binding and Mechanism of Action

This compound's primary pharmacodynamic effect is the blockade of central dopamine and serotonin receptors. As a butyrophenone, its profile is characterized by a high affinity for the dopamine D2 receptor, a hallmark of typical antipsychotics. It also exhibits affinity for the serotonin 5-HT2A receptor.

Receptor Binding Affinity

| Receptor Target | Radioligand | Tissue Source (Rat) | Representative Ki (nM) |

| Dopamine D2 | [³H]-Spiperone | Striatum | 1.5 |

| Serotonin 5-HT2A | [³H]-Ketanserin | Frontal Cortex | 12.0 |

Note: This table is for illustrative purposes to show how data would be presented. Actual experimental results would be required to determine the precise Ki values for this compound.

Signaling Pathway

This compound acts as an antagonist, meaning it binds to the receptor but does not activate it, thereby blocking the endogenous ligand (dopamine or serotonin) from binding and initiating a signal. This blockade modulates downstream signaling cascades, leading to the observed sedative and antipsychotic effects.

Caption: this compound's antagonist action at D2 and 5-HT2A receptors.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile describes the journey of a drug through the body. It governs the onset, intensity, and duration of the pharmacological effect. Comprehensive PK data for this compound administered alone is limited; therefore, the following table provides an illustrative example based on the known profile of haloperidol, another butyrophenone, in rats.

| Parameter | Definition | Route | Illustrative Value (Haloperidol in Rat) |

| Tmax | Time to reach maximum plasma concentration | Oral | 0.5 - 4 hours |

| Cmax | Maximum plasma concentration | Oral | Dose-dependent |

| t½ | Elimination half-life | IV | ~2-4 hours |

| Vd | Volume of distribution | IV | High (~20 L/kg) |

| CL | Clearance | IV | High (~5 L/h/kg) |

| F (%) | Bioavailability | Oral | 40 - 75% |

Source: Adapted from general knowledge of haloperidol pharmacokinetics in rats.[2] This table is for illustrative purposes only.

Experimental Protocols

This section details the methodologies for conducting key pharmacokinetic and pharmacodynamic experiments for a butyrophenone compound like this compound in a rodent model.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical PK study in rats to determine key parameters like Cmax, Tmax, and half-life.

References

The Neuroleptic Profile of Fluanisone: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone, a typical antipsychotic belonging to the butyrophenone chemical class, has been a subject of interest in psychiatric research, particularly in the context of schizophrenia.[1][2] While its clinical application in treating schizophrenia and mania has been noted, it is more prominently utilized in veterinary medicine as a neuroleptanalgesic agent in combination with the opioid fentanyl.[1][3] This in-depth technical guide serves as a comprehensive resource on the neuroleptic properties of this compound, consolidating available data on its mechanism of action, receptor binding profile, and its application in preclinical schizophrenia models. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound and similar compounds.

Pharmacological Profile

This compound's primary mechanism of action involves the antagonism of several key neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1] Its antipsychotic and sedative properties are attributed to its inhibitory activity at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors.

Receptor Binding Affinities

| Receptor | Haloperidol (Ki, nM) | Clozapine (Ki, nM) | Compound 13 (Butyrophenone Analog) (Ki, nM) |

| Dopamine D2 | 1.4 | 130 | 43.3 ± 13.3 |

| Dopamine D3 | 2.5 | 240 | 158.8 ± 35.1 |

| Dopamine D4 | 3.3 | 54 | 6.6 ± 0.6 |

| Serotonin 5-HT1A | 3600 | 140 | 117.4 ± 32.6 |

| Serotonin 5-HT2A | 120 | 8.9 | 23.6 ± 2.7 |

| Serotonin 5-HT2C | 4700 | 17.0 | 1425 ± 207 |

| Histamine H1 | 440 | 1.8 | 188.6 ± 16.0 |

Data for Haloperidol and Clozapine are from reference. Data for Compound 13 are from reference.

Signaling Pathways

The therapeutic and side effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

Preclinical Evaluation in Schizophrenia Models

Animal models are indispensable tools for evaluating the antipsychotic potential of novel compounds. Several behavioral paradigms are employed to assess efficacy against the positive, negative, and cognitive symptoms of schizophrenia. While studies focusing on the standalone effects of this compound are limited, the following sections detail the standard experimental protocols for relevant behavioral tests.

Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential, as hyperactivity induced by dopamine agonists like amphetamine is considered a proxy for the positive symptoms of schizophrenia.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Apparatus: Open-field arena equipped with infrared beams to automatically record locomotor activity.

-

Procedure:

-

Habituate animals to the testing room for at least 60 minutes.

-

Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).

-

Immediately place the animal in the open-field arena and record locomotor activity for 60-90 minutes.

-

-

Data Analysis: The total distance traveled, number of ambulatory movements, and rearing frequency are analyzed. A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate potential antipsychotic efficacy.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Apparatus: A startle chamber equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

-

Procedure:

-

Acclimatize the animal to the startle chamber for a 5-10 minute period with background white noise.

-

The test session consists of various trial types presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).

-

Prepulse-pulse trials: A weak prepulse (e.g., 3-12 dB above background) precedes the pulse by a specific interval (e.g., 30-120 ms).

-

No-stimulus trials: Background noise only.

-

-

Administer this compound or vehicle prior to the test session.

-

-

Data Analysis: The percentage of PPI is calculated as: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100. An improvement in PPI deficits (induced by psychotomimetics like ketamine or in genetic models) by this compound would suggest efficacy in restoring sensorimotor gating.

Novel Object Recognition (NOR) Test

The NOR test is used to assess cognitive functions, particularly recognition memory, which is often impaired in schizophrenia. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow the animal to freely explore the empty arena.

-

Familiarization Phase (T1): Place the animal in the arena with two identical objects and allow exploration for a set period (e.g., 3-5 minutes).

-

Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour).

-

Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

-

Administer this compound or vehicle before the familiarization phase.

-

-

Data Analysis: The time spent exploring the novel and familiar objects is recorded. A discrimination index (DI) is calculated: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Social Interaction Test

Deficits in social interaction are a core feature of the negative symptoms of schizophrenia. The social interaction test in rodents is used to evaluate a compound's potential to ameliorate these social deficits.

Experimental Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Apparatus: A dimly lit open-field arena.

-

Procedure:

-

Habituate the test animal to the arena.

-

Introduce a novel, unfamiliar "stranger" rat into the arena with the test animal.

-

Record the social interaction behaviors for a set duration (e.g., 10-15 minutes). Behaviors include sniffing, following, grooming, and pinning.

-

Administer this compound or vehicle to the test animal prior to the interaction session.

-

-

Data Analysis: The total time spent in social interaction is quantified. An increase in social interaction time in a model of social withdrawal (e.g., isolation-reared rats) following this compound treatment would suggest efficacy against negative symptoms.

Pharmacokinetics and Metabolism

Detailed information on the pharmacokinetics and metabolism of this compound is not extensively documented in publicly available literature. Further research is required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for determining appropriate dosing regimens and understanding its potential for drug-drug interactions.

Conclusion

This compound, as a butyrophenone antipsychotic with antagonist activity at dopamine D2, serotonin 5-HT2A, and alpha-1 adrenergic receptors, presents a pharmacological profile of interest for schizophrenia research. While its primary contemporary use is in veterinary medicine, its neuroleptic properties warrant further investigation. This technical guide has provided a framework for understanding its mechanism of action and has detailed the standard preclinical models used to evaluate antipsychotic efficacy. The significant gap in publicly available quantitative data, particularly receptor binding affinities and standalone in vivo efficacy studies, highlights a critical area for future research. A more comprehensive characterization of this compound's pharmacological and pharmacokinetic profile is necessary to fully assess its potential as a therapeutic agent for schizophrenia.

References

Fluanisone: A Comprehensive In-Depth Analysis of its Molecular Targets Beyond Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluanisone is a typical antipsychotic of the butyrophenone class, traditionally recognized for its potent antagonism of the dopamine D2 receptor, which is central to its neuroleptic effects.[1] However, the pharmacological profile of this compound extends beyond dopaminergic systems, encompassing interactions with other key neurotransmitter receptors. These off-target activities are crucial for a comprehensive understanding of its therapeutic actions and side-effect profile. This technical guide provides an in-depth exploration of the molecular targets of this compound other than dopamine receptors, presenting available quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Identified Molecular Targets of this compound Beyond Dopamine Receptors

Based on available literature, this compound has been identified as an antagonist at the following non-dopaminergic receptors:

-

Serotonin 5-HT2A Receptor: Antagonism at this receptor is a common feature of many antipsychotic drugs and is thought to contribute to their efficacy against the negative symptoms of schizophrenia and a lower propensity to cause extrapyramidal side effects.[1][3]

-

Alpha-1 Adrenergic Receptor: Blockade of this receptor is associated with sedative effects and cardiovascular side effects such as orthostatic hypotension.[1]

There is also a strong rationale to investigate the interaction of this compound with Sigma receptors , as many butyrophenones, including haloperidol, exhibit affinity for these sites. However, specific binding data for this compound at sigma receptors is currently lacking in the literature.

Quantitative Binding Data: A Comparative Profile

As specific Ki or IC50 values for this compound are not consistently reported across a range of non-dopaminergic targets, the following table presents a comparative summary of binding affinities for other relevant butyrophenone antipsychotics. This data is intended to provide a probable quantitative context for this compound's interactions. The affinity is expressed as the inhibition constant (Ki) in nanomolars (nM), where a lower value indicates a higher binding affinity.

| Receptor | Haloperidol (Ki, nM) | Pipamperone (Ki, nM) | Likely this compound Profile |

| Serotonin 5-HT2A | 3.5 | 1.8 | High Affinity |

| Alpha-1 Adrenergic | 6.0 | 25 | High to Moderate Affinity |

| Sigma-1 | 3.0 | - | Probable Affinity |

| Sigma-2 | 21 | - | Probable Affinity |

Note: This table is a compilation of data from multiple sources and serves as a comparative reference. The "Likely this compound Profile" is an estimation based on its chemical class.

Experimental Protocols: Radioligand Binding Assays

The quantitative data for receptor binding affinities are typically determined using radioligand binding assays. Below are detailed methodologies for conducting such experiments.

General Protocol for Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Membrane Preparation:

- Tissues or cells expressing the target receptor are homogenized in a cold buffer solution.

- The homogenate is centrifuged to pellet the cell membranes containing the receptors.

- The membrane pellet is washed and resuspended in an appropriate assay buffer.

- Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

2. Binding Assay:

- A constant concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-prazosin for alpha-1 adrenergic receptors) is incubated with the membrane preparation.

- Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

- Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand for the target receptor.

- The reaction is incubated at a specific temperature for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

- The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

- The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the non-dopaminergic targets of this compound.

Caption: this compound antagonism of the 5-HT2A receptor signaling cascade.

Caption: this compound antagonism of the alpha-1 adrenergic receptor pathway.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound's pharmacological profile is more complex than its primary action as a dopamine D2 receptor antagonist would suggest. Its interactions with 5-HT2A and alpha-1 adrenergic receptors are significant contributors to its overall therapeutic and side-effect profile. While specific quantitative binding data for this compound remains to be comprehensively documented, the comparative data from other butyrophenones provides a valuable framework for understanding its likely receptor affinities. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the complete molecular target profile of this compound. A thorough understanding of these off-target interactions is essential for the rational use of this compound in both clinical and research settings and for the development of future antipsychotic agents with improved selectivity and tolerability.

References

Fluanisone's Role in Neuroleptanalgesia: An In-depth Technical Guide

Introduction

Neuroleptanalgesia is a state of profound sedation and analgesia induced by the combination of a neuroleptic (antipsychotic) agent and a potent opioid analgesic.[1] This technique, developed in the 1960s, produces a detached, pain-free state without complete loss of consciousness, making it a valuable tool in both veterinary and human medicine for various procedures.[1] This technical guide provides an in-depth examination of the role of fluanisone, a butyrophenone neuroleptic, as a key component in neuroleptanalgesic mixtures, particularly in combination with the synthetic opioid fentanyl.

This compound, a typical antipsychotic, exerts its effects primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] When combined with fentanyl, a potent µ-opioid receptor agonist, the resulting neuroleptanalgesic state is characterized by sedation, analgesia, and immobility.[3] This guide will delve into the mechanisms of action of both this compound and fentanyl, their synergistic interactions, and the quantitative pharmacology that underpins their clinical and research applications. Detailed experimental protocols for assessing the effects of this combination in preclinical models are also provided, along with visualizations of key pathways and workflows.

Mechanism of Action

The efficacy of this compound in neuroleptanalgesia stems from its specific interactions with key neurotransmitter systems in the central nervous system. As a member of the butyrophenone class of antipsychotics, its primary mechanism of action is the blockade of dopamine D2 receptors.[2] This antagonism in brain regions such as the striatum, limbic system, and hypothalamus contributes to its sedative and antipsychotic effects. Additionally, this compound is an antagonist of the 5-hydroxytryptamine (serotonin) receptor 2A (5-HT2A).

Fentanyl, the opioid component, is a potent synthetic µ-opioid receptor agonist. Its binding to µ-opioid receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase, resulting in hyperpolarization of neurons and reduced neuronal excitability. This action at various sites within the central nervous system, including the spinal cord and brain, is responsible for its profound analgesic effects.

The combination of this compound and fentanyl results in a synergistic effect. This compound's sedative and tranquilizing properties complement fentanyl's potent analgesia, leading to a state of neuroleptanalgesia that is more effective than either agent alone.

Figure 1: Conceptual diagram of the synergistic action of this compound and fentanyl in producing neuroleptanalgesia.

Quantitative Pharmacology

The following tables summarize the available quantitative data for this compound and fentanyl, providing insights into their receptor binding affinities and pharmacokinetic profiles in various preclinical species.

Receptor Binding Affinities

| Compound | Receptor | Ki (nM) | Species | Reference |

| Fentanyl | µ-Opioid | 1.2 - 1.4 | Guinea Pig, Human | |

| Flunarizine | Dopamine D2 | 112 ± 9 | Rat | |

| Flunarizine | Dopamine D1 | 532 ± 39 | Rat | |

| Asenapine | Dopamine D2 | 1.26 | Human | |

| Haloperidol | Dopamine D2 | 1.45 | Human | |

| M100907 | 5-HT2A | 3 | Not Specified | |

| *Note: Flunarizine is a calcium channel blocker with dopamine receptor antagonist properties; its structure differs from this compound. This data is provided for context. | ||||

| **Note: Asenapine and haloperidol are butyrophenone antipsychotics, providing a reference for the expected affinity range of this compound. | ||||

| Note: M100907 is a selective 5-HT2A antagonist, providing a reference for high-affinity binding to this receptor. |

Pharmacokinetics of Fentanyl

| Species | Route | Dose | Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Reference |

| Rat (Male) | IV | 0.03 mg/kg | 0.84 h | 2.98 L/kg | - | |

| Rat (Female) | IV | 0.03 mg/kg | 0.93 h | 3.98 L/kg | - | |

| Dog | IV | 10 µg/kg | 45.7 min (elimination) | ~5 L/kg | 77.9 mL/min/kg | |

| Cat | IV CRI | 5 µg/kg/h | 2.4 h (elimination) | 4.42 L/kg | 1.37 L/h/kg | |

| Sheep | IV | Not specified | 3.08 h (elimination) | - | - | |

| Cynomolgus Macaque | Transdermal | 25 µg/h patch | 47.6 h (elimination) | - | - |

Dose-Response Data for Fentanyl/Fluanisone (Hypnorm®)

| Species | Route | Fentanyl Dose | This compound Dose | Effect | Reference |

| Mouse | IP | 0.105 mg/kg | 3.333 mg/kg | Surgical anaesthesia (with diazepam) | |

| Rat | IM/IP | 0.126 mg/kg | 4 mg/kg | Sedation and immobilisation | |

| Rabbit | IM | 0.158 mg/kg | 5 mg/kg | Sedation and immobilisation | |

| Guinea Pig | IM | 0.315 mg/kg | 10 mg/kg | Sedation and immobilisation | |

| Rhesus Macaque | IM | 0.1 mL/kg Hypnorm® | 0.1 mL/kg Hypnorm® | Sedation (with midazolam) | |

| *Hypnorm® contains 0.315 mg/mL fentanyl citrate and 10 mg/mL this compound. |

Experimental Protocols

This section details methodologies for key experiments to assess the effects of this compound and its combination with fentanyl in preclinical models.

Assessment of Analgesia

4.1.1. Hot Plate Test

-

Objective: To evaluate the thermal nociceptive threshold.

-

Apparatus: A commercially available hot plate apparatus with a controlled surface temperature.

-

Procedure:

-

Set the hot plate surface temperature to 55 ± 0.5 °C.

-

Gently place the animal (mouse or rat) on the hot plate and immediately start a timer.

-

Observe the animal for signs of nociception, such as licking or flicking of the hind paws or jumping.

-

Stop the timer at the first sign of a nociceptive response and record the latency.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.

-

Administer the test compound (e.g., fentanyl/fluanisone) and repeat the test at predetermined time points to assess the analgesic effect.

-

4.1.2. Tail-Flick Test

-

Objective: To measure the latency of a spinal reflex to a thermal stimulus.

-

Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.

-

Procedure:

-

Gently restrain the animal (rat or mouse) with its tail exposed.

-

Position the tail over the radiant heat source.

-

Activate the heat source and start a timer simultaneously.

-

The timer stops automatically when the animal flicks its tail out of the heat beam.

-

Record the latency. A cut-off time is pre-set to avoid tissue damage.

-

Administer the test compound and measure the tail-flick latency at various time points post-administration.

-

Assessment of Sedation and Motor Impairment

4.2.1. Catalepsy Bar Test

-

Objective: To quantify the degree of catalepsy (a state of immobility and muscular rigidity) induced by neuroleptic drugs.

-

Apparatus: A horizontal bar raised to a specific height (e.g., 9 cm for rats).

-

Procedure:

-

Gently place the animal's forepaws on the horizontal bar.

-

Start a timer and measure the duration the animal remains in this unnatural posture.

-

The endpoint is when the animal removes both forepaws from the bar and returns to a normal posture.

-

A maximum test duration (e.g., 180 seconds) is typically set.

-

This test is performed before and at various time points after drug administration.

-

4.2.2. Locomotor Activity Monitoring

-

Objective: To measure spontaneous locomotor activity as an indicator of sedation or hyperactivity.

-

Apparatus: Automated activity monitoring chambers equipped with infrared beams.

-

Procedure:

-

Habituate the animals to the testing chambers prior to the experiment.

-

Administer the test compound or vehicle.

-

Immediately place the animal in the activity chamber.

-

Record locomotor activity (e.g., beam breaks, distance traveled) over a specified period (e.g., 30-60 minutes).

-

Compare the activity levels between drug-treated and control groups.

-

Figure 2: A generalized experimental workflow for assessing the effects of this compound/fentanyl.

Physiological Monitoring

4.3.1. Respiratory Monitoring

-

Objective: To assess the effects on respiratory function, a known side effect of opioids.

-

Apparatus: Whole-body plethysmography or respiratory inductive plethysmography (RIP) jackets.

-

Procedure:

-

Place the animal in the plethysmography chamber or fit it with an RIP jacket.

-

Allow for a period of acclimatization.

-

Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume.

-

Administer the test compound.

-

Continuously monitor and record respiratory parameters for a defined period post-administration.

-

4.3.2. Cardiovascular Monitoring

-

Objective: To evaluate the impact on cardiovascular parameters.

-

Apparatus: Telemetry implants for continuous monitoring of blood pressure and heart rate, or non-invasive tail-cuff systems.

-

Procedure:

-

For telemetry, animals are surgically implanted with transmitters and allowed to recover.

-

Record baseline cardiovascular data (mean arterial pressure, heart rate).

-

Administer the test compound.

-

Continuously record cardiovascular parameters.

-

4.3.3. Electroencephalogram (EEG) Monitoring

-

Objective: To assess the effects on brain electrical activity, indicative of the level of sedation and central nervous system depression.

-

Apparatus: EEG recording system with implanted electrodes.

-

Procedure:

-

Surgically implant EEG electrodes over specific brain regions (e.g., frontal cortex, hippocampus).

-

Allow for a post-operative recovery period.

-

Record baseline EEG activity in a quiet, controlled environment.

-

Administer the test compound.

-

Record EEG activity continuously to observe changes in wave patterns (e.g., increase in delta wave activity).

-

Figure 3: Logical relationship of components and effects in this compound/fentanyl-induced neuroleptanalgesia.

Conclusion